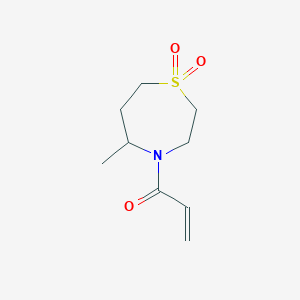

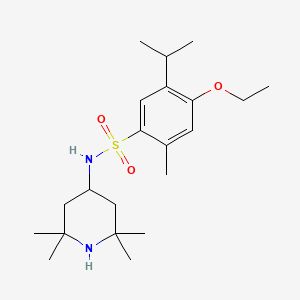

![molecular formula C15H14N4O5S2 B2691997 methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1904223-17-1](/img/structure/B2691997.png)

methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Organic Synthesis Applications

A key area of application is in organic synthesis, where the compound is used as a building block in multi-component reactions. For instance, a facile four-component Gewald reaction under organocatalyzed aqueous conditions has been demonstrated to efficiently produce 2-amino-3-carboxamide derivatives of thiophene at room temperature. This method highlights the compound's utility in synthesizing thiophene derivatives through a straightforward and environmentally friendly process (Abaee & Cheraghi, 2013).

Photochemical Studies

The compound's photodegradation has been studied to understand its behavior under light exposure. Research into the photodegradation of related molecules in solvents like chloroform and methanol has helped elucidate decay mechanisms and identify photoproducts, contributing to our understanding of how similar compounds behave under environmental conditions (Abdou, Sidky, & Wamhoff, 1987).

Reaction Mechanism Insights

The compound also serves as a key intermediate in exploring reaction mechanisms. For example, studies have synthesized various thiophene and triazine derivatives to investigate nucleophilic substitution reactions and cyclization processes. These studies provide valuable insights into the synthetic versatility and reactive properties of such compounds, contributing to the development of new synthetic methods (Krinochkin et al., 2021).

Applications in Heterocyclic Chemistry

Research into heterocyclic chemistry frequently utilizes this compound for synthesizing novel heterocycles. The efficient synthesis of 6-(1H-1,2,4-Triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, involving iminophosphorane intermediates, showcases its utility in creating complex heterocyclic systems. Such syntheses are crucial for developing new materials, pharmaceuticals, and agrochemicals (Sun, Huang, & Ding, 2010).

properties

IUPAC Name |

methyl 3-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O5S2/c1-24-15(21)13-12(6-9-25-13)26(22,23)16-7-8-19-14(20)10-4-2-3-5-11(10)17-18-19/h2-6,9,16H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPYUWDLDJLVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2691915.png)

![2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2691920.png)

![tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2691922.png)

![3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2691926.png)

![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2691928.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2691929.png)

![5-ethoxy-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691932.png)

![N-[1-(dimethylamino)-3-methylbutan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2691936.png)